molecular formula C13H10N2OS2 B4237586 N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide

N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide

Cat. No.: B4237586
M. Wt: 274.4 g/mol
InChI Key: VVZCMIMCJKOCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide is a chemical compound with a complex structure that includes a benzothiazole ring and a thiophene ring

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide are not fully understood yet. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis . This suggests that this compound might interact with certain enzymes or proteins involved in the life cycle of M. tuberculosis .

Cellular Effects

It is speculated that this compound might influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide typically involves the reaction of 2-methyl-1,3-benzothiazole with 2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-benzothiazol-6-yl)propanamide
  • N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide

Uniqueness

N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings in its structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-8-14-10-5-4-9(7-12(10)18-8)15-13(16)11-3-2-6-17-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZCMIMCJKOCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329922
Record name N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849525-05-9
Record name N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.